molecular formula C22H22FN3O3 B2739007 N-(4-fluorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide CAS No. 941989-56-6

N-(4-fluorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

Cat. No.: B2739007
CAS No.: 941989-56-6
M. Wt: 395.434
InChI Key: VGHUHZWAUNVQMO-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a novel synthetic quinoline derivative supplied for research use in investigative oncology. Quinoline-based compounds are a significant area of interest in anticancer drug development due to their diverse biological activities and ability to interact with multiple cellular targets . Structurally, this compound features a 2-morpholinoquinoline core, a scaffold demonstrated in closely related molecules to possess potent cytotoxic effects against human cancer cell lines, such as HepG2 liver carcinoma cells . Research on analogous 2-morpholino-4-anilinoquinolines has shown that this class of compounds can effectively inhibit cancer cell proliferation, reduce cell viability, and modulate processes critical to metastasis, including cell migration and adhesion . The biological evaluation of similar compounds suggests potential mechanisms of action may involve the induction of programmed cell death (apoptosis) and interference with cell cycle progression . The specific substitution pattern of this acetamide derivative is designed to explore structure-activity relationships and optimize pharmacological properties. This product is intended for in vitro studies to elucidate its mechanism of action, efficacy, and selectivity. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c23-18-7-4-16(5-8-18)14-24-21(27)15-29-19-3-1-2-17-6-9-20(25-22(17)19)26-10-12-28-13-11-26/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHUHZWAUNVQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a fluorobenzyl group with a morpholinoquinoline moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in drug development.

Chemical Structure

The compound can be represented as follows:

N 4 fluorobenzyl 2 2 morpholinoquinolin 8 yl oxy acetamide\text{N 4 fluorobenzyl 2 2 morpholinoquinolin 8 yl oxy acetamide}

Molecular Formula: C20_{20}H23_{23}FN3_{3}O3_{3}

Molecular Weight: 373.41 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms, including:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially modulating pathways involved in various diseases.
  • Receptor Interaction: It may bind to certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity: The presence of the quinoline structure could confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-23145.5Apoptosis induction
Compound BHeLa30.2Cell cycle arrest

Neuroprotective Effects

Research on related compounds suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases. For example, certain morpholinoquinoline derivatives demonstrated the ability to protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

  • Study on Antiepileptic Effects:
    A study explored the effects of a structurally similar compound in a zebrafish model of epilepsy, revealing that it significantly reduced seizure activity and oxidative stress markers in the brain . This suggests that this compound could potentially exhibit similar protective effects.
  • Antitumor Activity Assessment:
    In vitro studies have shown that compounds with quinoline cores can inhibit tumor growth in various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 25 µM against breast cancer cells, indicating strong antiproliferative activity .

Comparison with Similar Compounds

Key Observations:

Fluorinated vs. Nitro Substituents: The 4-fluorobenzyl group in the target compound and analogue (IC50 = 5.503 µM) demonstrates improved bioactivity compared to the nitro-substituted analogue (IC50 = 5.928 µM) . Fluorine’s electron-withdrawing nature enhances binding affinity without steric hindrance, whereas nitro groups may reduce solubility or induce toxicity. The morpholino group in the target compound likely enhances solubility and target engagement compared to the indolinone core in , which lacks a heterocyclic amine.

Quinoline Modifications: The 8-yloxyacetamide linkage in the target compound and is critical for maintaining planar geometry, facilitating π-π stacking with biological targets. However, bromine substituents in increase molecular weight and may reduce bioavailability.

Intermediate Utility: Chloroacetamide derivatives like are pivotal intermediates for synthesizing complex analogues. The target compound’s synthesis likely employs similar coupling strategies, leveraging the reactivity of chloroacetamides with hydroxylated quinolines .

Physicochemical and Crystallographic Comparisons

  • Hydrogen Bonding: The target compound’s morpholino group enables intramolecular N–H···O interactions, analogous to the C–H···O interactions observed in . These interactions stabilize molecular conformations and influence crystallization patterns.
  • Packing Efficiency: Crystal structures of related compounds (e.g., ) reveal intermolecular hydrogen bonds (N–H···O) that enhance lattice stability. The target compound’s bulkier morpholino substituent may reduce packing density compared to simpler derivatives like .

Preparation Methods

Friedländer Condensation for Quinoline Core Formation

The quinoline backbone is typically constructed via Friedländer condensation between an ortho-aminoaryl ketone and a β-keto ester. For example:

  • Reactants : 2-Amino-5-methoxyacetophenone and ethyl acetoacetate.
  • Conditions : H₂SO₄ (catalytic), 120°C, 6 hours.
  • Yield : 68–72%.

Modification at position 2 is achieved through nucleophilic aromatic substitution (SNAr). Morpholine is introduced using:

  • Conditions : Morpholine (3 eq), DMF, K₂CO₃ (2 eq), 100°C, 12 hours.
  • Yield : 85%.

Demethylation of 8-Methoxyquinoline

Methoxy groups at position 8 are cleaved using BBr₃:

  • Conditions : BBr₃ (3 eq), CH₂Cl₂, −78°C → RT, 4 hours.
  • Yield : 90%.

Preparation of N-(4-Fluorobenzyl)-2-Hydroxyacetamide

Reductive Amination of 4-Fluorobenzylamine

4-Fluorobenzylamine is acetylated with chloroacetyl chloride:

  • Conditions : Chloroacetyl chloride (1.2 eq), Et₃N (2 eq), THF, 0°C → RT, 2 hours.
  • Yield : 95%.

Hydrolysis to 2-Hydroxyacetamide

The chloro group is hydrolyzed under mild alkaline conditions:

  • Conditions : NaOH (1M), H₂O/THF (1:1), RT, 1 hour.
  • Yield : 88%.

Coupling Strategies for Final Assembly

Mitsunobu Etherification

The hydroxyl group of 2-morpholinoquinolin-8-ol reacts with 2-hydroxyacetamide via Mitsunobu conditions:

  • Reactants : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT, 12 hours.
  • Yield : 65–70%.

Nucleophilic Substitution with Activated Acetamide

Alternative methods activate the hydroxyl group as a leaving group (e.g., mesylation):

  • Mesylation : MsCl (1.2 eq), Et₃N (2 eq), CH₂Cl₂, 0°C, 1 hour.
  • Displacement : N-(4-Fluorobenzyl)-2-hydroxyacetamide, K₂CO₃ (2 eq), DMF, 80°C, 8 hours.
  • Total Yield : 60%.

Optimization and Challenges

Solvent and Base Effects

  • DMSO vs. DMF : DMSO increases reaction rate but may lead to decomposition above 100°C.
  • Inorganic Bases : K₂CO₃ provides higher yields than NaHCO₃ in SNAr reactions.

Purification Techniques

  • Flash Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted morpholine.
  • Recrystallization : Ethanol/water (7:3) yields 98% pure product.

Comparative Data on Synthetic Routes

Method Key Steps Conditions Yield (%) Purity (%)
Mitsunobu Etherification DIAD, PPh₃, THF 65–70 95
Nucleophilic Substitution Mesylation + Displacement MsCl, K₂CO₃, DMF 60 92
One-Pot Coupling Simultaneous deprotection + coupling NaH, DMSO, 80°C 55 90

Recent Advances and Alternative Approaches

Enzymatic Catalysis

Lipase-mediated acetylation reduces side reactions:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Conditions : Vinyl acetate, hexane, 40°C, 24 hours.
  • Yield : 75%.

Flow Chemistry

Continuous-flow systems improve reproducibility:

  • Reactor : Microfluidic chip (0.5 mm diameter).
  • Residence Time : 10 minutes.
  • Yield : 78%.

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